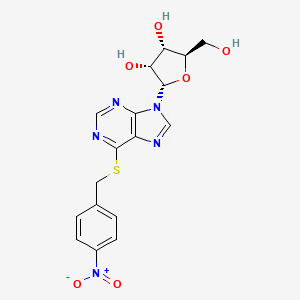
(2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(6-((4-nitrobenzyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(6-((4-nitrobenzyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a complex organic molecule It features a tetrahydrofuran ring with multiple hydroxyl groups and a purine base substituted with a nitrobenzylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(6-((4-nitrobenzyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: Starting from a suitable sugar derivative, the tetrahydrofuran ring is constructed through cyclization reactions.
Introduction of the Purine Base: The purine base is introduced via nucleophilic substitution reactions, often using protected intermediates to ensure selectivity.
Attachment of the Nitrobenzylthio Group: The nitrobenzylthio group is attached through a thiol-ene reaction or similar thiol-based coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(6-((4-nitrobenzyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of the nitro group to an amine.
Substitution: Various substituted purine derivatives.
Applications De Recherche Scientifique
(2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(6-((4-nitrobenzyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(6-((4-nitrobenzyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that recognize the purine base.
Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(6-((4-aminobenzyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(6-((4-methylbenzyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
Uniqueness
The presence of the nitrobenzylthio group in (2R,3S,4R,5S)-2-(Hydroxymethyl)-5-(6-((4-nitrobenzyl)thio)-9H-purin-9-yl)tetrahydrofuran-3,4-diol imparts unique chemical properties, such as increased reactivity towards reduction and potential biological activity.
Propriétés
Formule moléculaire |
C17H17N5O6S |
|---|---|
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
(2R,3S,4R,5S)-2-(hydroxymethyl)-5-[6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H17N5O6S/c23-5-11-13(24)14(25)17(28-11)21-8-20-12-15(21)18-7-19-16(12)29-6-9-1-3-10(4-2-9)22(26)27/h1-4,7-8,11,13-14,17,23-25H,5-6H2/t11-,13-,14-,17+/m1/s1 |
Clé InChI |
DYCJFJRCWPVDHY-GDLHICMESA-N |
SMILES isomérique |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3[C@@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


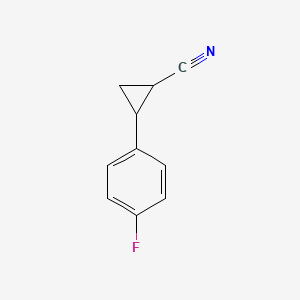
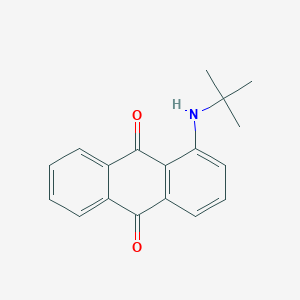
![methyl (2S)-2-[[4-(aminomethyl)-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13130288.png)
![9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]-](/img/structure/B13130291.png)
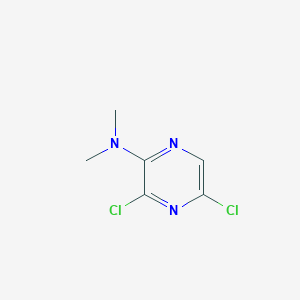

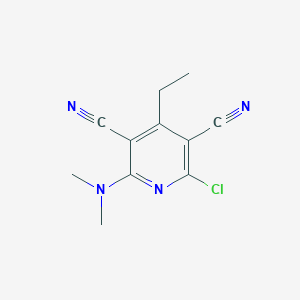
![2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13130313.png)

![2-[(Dimethylamino)methyl]anthracene-9,10-dione](/img/structure/B13130323.png)

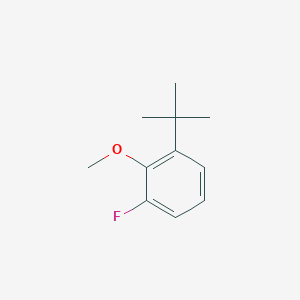
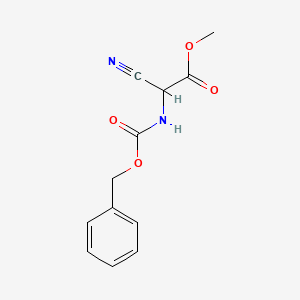
![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)
